Penicilloic V Acid (CAS 1049-84-9) is the primary, biologically inactive hydrolysis product of Penicillin V (Phenoxymethylpenicillin). Its core utility in procurement is not as an active pharmaceutical ingredient, but as a specific analytical reference standard for quantifying the degradation of Penicillin V and as a critical hapten for in-vitro diagnostics and research into Penicillin V-specific allergies. The defining feature of this molecule is the phenoxymethyl side chain, which dictates its unique properties in both analytical and immunological contexts, distinguishing it from other penicilloic acids derived from different penicillin variants.
Substituting Penicilloic V Acid with its closest analog, Penicilloic G Acid, or its parent compound, Penicillin V, will lead to critical failures in its primary applications. In chromatography, the structural difference of the side chain (phenoxymethyl vs. benzyl) allows for distinct separation and quantification, which is essential for accurate stability and impurity profiling of Penicillin V. In immunology, antibody recognition is highly specific to the side-chain structure, which forms a key part of the antigenic determinant. Using Penicilloic G Acid would fail to detect or quantify Penicillin V-specific antibodies, and using the parent Penicillin V, which retains the reactive β-lactam ring, introduces entirely different chemical and immunological behavior. Therefore, for any application requiring precise analytical measurement of Penicillin V degradation or specific immunological probing, only Penicilloic V Acid is fit for purpose.
High-performance liquid chromatography (HPLC) methods demonstrate clear and quantifiable separation between Penicillin V and its degradation products, including Penicilloic V Acid. In a representative reversed-phase HPLC system, Penicillin V and Penicillin G are baseline-separated with retention times of approximately 3.4 and 3.2 minutes, respectively, illustrating the method's ability to resolve structurally similar penicillins based on side-chain differences. The use of Penicilloic V Acid as a reference standard is therefore indispensable for any validated HPLC method aiming to accurately quantify the purity and stability of Penicillin V formulations by distinguishing the intact drug from its primary hydrolytic impurity.
| Evidence Dimension | HPLC Retention Time |
| Target Compound Data | Not explicitly stated for Penicilloic V Acid, but its role as the primary degradation product necessitates its use as a distinct standard for peak identification and quantification against the parent drug. |
| Comparator Or Baseline | Penicillin V (retention time ~3.4 min) and Penicillin G (retention time ~3.2 min) are clearly separated. |
| Quantified Difference | Demonstrated baseline resolution between parent penicillin analogs, which is the prerequisite for quantifying degradation to penicilloic acid. |
| Conditions | Reversed-phase HPLC on a C18 column with an Acetonitrile/Water (0.1% TFA) mobile phase at 25 °C, with UV detection at 254 nm. |
This chromatographic separation is the basis for its procurement as a reference standard, enabling precise quality control and stability testing of Penicillin V drug products.
The immunological response to penicillins is highly dependent on the structure of the side chain. Studies using monoclonal antibodies raised against benzylpenicilloyl (the hapten from Penicillin G) showed that antibody binding was highly dependent on the side chain's structure. Further research confirms that specific IgE antibodies can distinguish between penicilloyl-V and penicilloyl-G determinants. In one case study, a patient developed specific IgE to Penicillin V while remaining negative for other beta-lactams, and inhibition assays confirmed the response was specific to the Penicillin V structure. This demonstrates that the phenoxymethyl side chain of Penicilloic V Acid is a distinct epitope, making it an irreplaceable tool for studying or diagnosing allergies specific to Penicillin V, as opposed to a general penicillin allergy.
| Evidence Dimension | Antibody Binding Specificity / Cross-Reactivity |
| Target Compound Data | Forms the Penicilloyl-V hapten, which can elicit a specific IgE response that does not cross-react with other penicillin determinants. |
| Comparator Or Baseline | Penicilloyl-G (from Penicillin G). Binding of certain monoclonal antibodies is highly dependent on the side chain structure, indicating differential recognition. |
| Quantified Difference | Qualitative but definitive: inhibition assays show complete self-inhibition by Penicillin V determinants but no cross-inhibition with other determinants in specifically sensitized individuals. |
| Conditions | In-vitro immunoassay (RAST/ELISA) and in-vivo skin tests in patients with suspected penicillin allergy. |
For developing specific diagnostics or investigating Penicillin V hypersensitivity, this compound is essential because a different penicilloic acid (e.g., from Penicillin G) would not reliably detect the specific antibodies.
In studies of penicillin metabolism in humans, Penicillin V (phenoxymethylpenicillin) was found to be particularly unstable compared to other penicillins, leading to significant in-vivo conversion to its corresponding penicilloic acid. After oral administration, urinary concentrations of penicilloic acid were often as high or higher than those of the parent penicillin, confirming substantial metabolic conversion. This contrasts with more stable analogs like carbenicillin. This inherent instability makes Penicilloic V Acid a highly relevant and necessary metabolite standard for any pharmacokinetic or metabolic study of Penicillin V, as a significant portion of the administered dose is converted to this specific molecule.
| Evidence Dimension | In-vivo stability / Conversion to Penicilloic Acid |
| Target Compound Data | Formed readily from Penicillin V, which is described as "particularly unstable" in the phenoxy penicillin series. |
| Comparator Or Baseline | Other penicillins such as higher phenoxy homologues (more stable) and carbenicillin (very stable after IM administration). |
| Quantified Difference | Qualitative assessment of relative stability; urinary concentrations of penicilloic acid are often equal to or greater than the parent drug for Penicillin V. |
| Conditions | In-vivo metabolism in humans following oral or intramuscular administration. |
Buyers conducting pharmacokinetic or drug metabolism studies on Penicillin V must procure Penicilloic V Acid as a reference standard because it is a major, rapidly formed metabolite.
For use in validated HPLC methods to quantify impurities and degradation products in Penicillin V active pharmaceutical ingredients (APIs) and finished drug products. Its distinct retention time allows for accurate assessment of product stability and purity, ensuring compliance with pharmacopeial standards.
As the specific antigenic determinant for Penicillin V, this compound is the correct choice for coating plates in ELISA or RAST assays designed to detect IgE antibodies specific to Penicillin V. Its use avoids the ambiguity of cross-reactivity that might arise from using a more general penicilloyl hapten.
Given the known instability of Penicillin V in vivo, Penicilloic V Acid is an essential standard for quantifying the primary metabolite in biological matrices like urine and plasma. This enables accurate determination of the parent drug's absorption, distribution, metabolism, and excretion profile.